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1-(2,5-Dimethylphenyl)prop-2-en-1-ol
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Overview
Description
1-(2,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propenyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic acid.
Reduction: 1-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-(2,5-Dimethylphenyl)propan-1-ol: Saturated alcohol derivative.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Contains an additional phenyl group.
Uniqueness: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both an alkene and alcohol functional group
Biological Activity
1-(2,5-Dimethylphenyl)prop-2-en-1-ol, a compound characterized by its unique structure, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.
Chemical Structure and Properties
Chemical Formula : C12H16O
Molecular Weight : 176.26 g/mol
Functional Groups : Alkene and alcohol
The compound's structure features a dimethyl-substituted phenyl group attached to a prop-2-en-1-ol moiety, contributing to its unique reactivity and biological properties.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound may inhibit enzymes associated with microbial growth, thereby demonstrating antimicrobial properties. Additionally, it has been shown to induce apoptosis in cancer cells by disrupting cellular processes such as mitosis and tubulin dynamics .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 14 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Studies
- Breast Cancer (MCF-7 Cell Line) : The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency against breast cancer cells .
- Leukemia (K-562 Cell Line) : In another study, it demonstrated significant cytotoxic effects with an IC50 value of around 20 µM .
- Melanoma (SK-MEL-5 Cell Line) : The compound showed an inhibition rate of over 80% at a concentration of 50 µM .
Comparative Analysis with Other Compounds
When compared to structurally similar compounds, this compound displays unique biological activities:
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | ~25 | Anticancer |
1-(3,4-Dimethylphenyl)prop-2-en-1-ol | ~30 | Anticancer |
3-(2,4-Dimethylphenyl)prop-2-yne | ~35 | Anticancer |
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h4-7,11-12H,1H2,2-3H3 |
InChI Key |
MGNQIEDVNUCLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C=C)O |
Origin of Product |
United States |
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